2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine
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Overview
Description
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with two methyl groups at positions 2 and 4, and an ethylamine group attached to the nitrogen atom at position 1.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 2,4-dimethyl-piperazine with ethylamine under specific conditions, such as elevated temperature and pressure, in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques, such as continuous flow reactors or large-scale batch processes, to ensure efficiency and consistency in production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve the replacement of hydrogen atoms on the piperazine ring with other functional groups, using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., chlorine, bromine), sulfonates (e.g., tosyl chloride)
Major Products Formed:
Oxidation: Piperazine-2,4-dione derivatives
Reduction: Reduced piperazine derivatives
Substitution: Halogenated or sulfonated piperazine derivatives
Scientific Research Applications
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a precursor in drug synthesis.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-(2,4-Dimethyl-piperazin-1-yl)-ethylamine is similar to other piperazine derivatives, such as aminoethylpiperazine and various halogenated piperazines. its unique structural features, such as the presence of methyl groups at positions 2 and 4, contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity compared to other compounds in the same class.
Comparison with Similar Compounds
Aminoethylpiperazine
Halogenated piperazines (e.g., 2-chloro-piperazine, 2-bromo-piperazine)
Piperazine-2,4-dione derivatives
Properties
IUPAC Name |
2-(2,4-dimethylpiperazin-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-8-7-10(2)5-6-11(8)4-3-9/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMQSADPMLCCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CCN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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